N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, diphenyl groups, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanocyclopentyl Intermediate: This step involves the reaction of cyclopentanone with cyanide ions to form the cyanocyclopentyl intermediate.
Formation of the Pyrazole Ring: The intermediate is then reacted with hydrazine and a suitable aldehyde or ketone to form the pyrazole ring.
Coupling with Diphenyl Groups: The final step involves the coupling of the pyrazole intermediate with diphenyl groups under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopentyl)pentanamide
- N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide
- 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide
Uniqueness
N-(1-cyanocyclopentyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2,3-diphenyl-3,4-dihydropyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c23-16-22(13-7-8-14-22)24-21(27)19-15-20(17-9-3-1-4-10-17)26(25-19)18-11-5-2-6-12-18/h1-6,9-12,20H,7-8,13-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYUCWVYQWJQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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